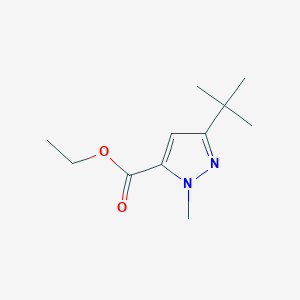

ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-6-15-10(14)8-7-9(11(2,3)4)12-13(8)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOHRMJIHAFFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384064 | |

| Record name | Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133261-10-6 | |

| Record name | Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate generally involves:

- Formation of the pyrazole ring with appropriate substituents.

- Introduction of the tert-butyl group at the 3-position.

- Methylation at the N-1 position of the pyrazole.

- Esterification to form the ethyl carboxylate group at the 5-position.

These steps can be achieved via multi-step organic synthesis routes involving key intermediates such as 3-(tert-butyl)-1H-pyrazole-5-carboxylic acid derivatives or their esters.

Specific Preparation Methods

Alkylation and Esterification via Hydrazine Hydrate Route

- A common approach involves reacting 3-(tert-butyl)pyrazole-5-carboxylic acid or its ethyl ester with methylating agents to introduce the N-1 methyl group.

- Hydrazine hydrate is used to form the pyrazole ring from β-ketoesters or related precursors.

- Methylation is typically carried out using dimethyl sulfate or methyl iodide under controlled conditions.

- Esterification to the ethyl ester form can be achieved by reaction with ethanol in acidic conditions or via transesterification.

This method is analogous to the synthesis of related compounds such as ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, where hydrazine hydrate and dimethyl sulfate are used for ring formation and methylation respectively.

Use of Dimethyl Carbonate for Methylation

- Dimethyl carbonate (DMC) has been employed as a greener methylating agent alternative to toxic methylating reagents.

- In a typical synthesis, 3-(tert-butyl)-5-pyrazolecarboxylate derivatives are treated with sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).

- Dimethyl carbonate is added, and the mixture is heated (e.g., 110°C) for several hours to achieve methylation at the N-1 position.

- After completion, the reaction mixture is worked up by extraction and distillation to isolate the methylated ethyl ester product.

- This method has been reported to give high yields (above 80%) in related pyrazole ester syntheses.

Fractional Distillation of Isomer-Free Esters

- Purification of the target compound often involves fractional distillation under reduced pressure to separate isomers and impurities.

- For example, ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate was purified by fractional distillation at 125–128°C under 13 mmHg vacuum.

- Similar purification techniques apply to this compound to ensure high purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | β-Ketoester + hydrazine hydrate | Reflux | Several hrs | Not specified | Forms 3-substituted pyrazole core |

| N-1 Methylation | Dimethyl sulfate or dimethyl carbonate + NaH | 100–110°C | 4 hrs | 80–90 | DMC preferred for greener synthesis |

| Esterification | Ethanol + acid catalyst or transesterification | Ambient to reflux | Hours | High | Formation of ethyl ester group |

| Purification | Fractional distillation under reduced pressure | 125–130°C at 10–15 mmHg | N/A | N/A | Removes isomers and impurities |

Research Findings and Notes

- The tert-butyl group at the 3-position provides steric bulk, which can influence the compound's reactivity and biological activity.

- The methylation step is critical and can be optimized using dimethyl carbonate as a safer alternative to dimethyl sulfate, reducing hazardous waste.

- The use of sodium hydride as a base in DMF solvent is effective for deprotonating the pyrazole nitrogen to facilitate methylation.

- The ethyl ester functionality is generally introduced early or preserved throughout synthesis to maintain solubility and reactivity for further derivatization.

- Patent literature (e.g., DE19701277A1) describes processes for preparing 1-alkyl-pyrazole-5-carboxylic acid esters, which can be adapted for tert-butyl substituted derivatives.

- Oxidation methods involving potassium persulfate and sulfuric acid have been reported for related pyrazole carboxylate derivatives but are less directly applicable for tert-butyl substituted compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Hydrazine hydrate + methylation (dimethyl sulfate) | Hydrazine hydrate, dimethyl sulfate, ethanol | Established, high yield | Uses toxic methylating agent |

| Methylation using dimethyl carbonate + NaH in DMF | Dimethyl carbonate, NaH, DMF | Greener, safer methylation | Requires careful handling of NaH |

| Fractional distillation purification | Vacuum distillation apparatus | High purity product | Requires specialized equipment |

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The tert-butyl group can be substituted under specific conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxidation of the methyl group can yield carboxylic acid derivatives.

Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.

Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in medicinal chemistry where it can be modified to enhance biological activity.

Table 1: Synthetic Routes and Key Reactions

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Pyrazole Ring Formation | Condensation | Hydrazine, Acetylacetone |

| Alkylation | Nucleophilic substitution | Tert-butyl bromide, Base |

| Esterification | Esterification | Ethyl chloroformate |

Biology

The compound exhibits notable biological activities , primarily due to its interaction with specific molecular targets. Research indicates that it may act as an enzyme inhibitor or receptor antagonist, making it valuable in pharmacological studies. Its mechanism likely involves binding to active sites on enzymes or receptors, thus inhibiting their activity and influencing various biological pathways .

Case Study: Enzyme Inhibition

In a study examining its effects on enzyme activity, this compound was shown to inhibit specific enzymes involved in metabolic pathways related to neurodegenerative diseases. The binding affinity was assessed using various biochemical assays, revealing potential therapeutic applications in treating conditions such as Alzheimer's disease .

Industry

In industrial applications, this compound is utilized in the synthesis of agrochemicals and other relevant compounds. Its properties make it suitable for developing herbicides and pesticides due to its ability to interact with biological systems effectively .

Mécanisme D'action

The mechanism of action of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physical-Chemical Properties

Pyrazole derivatives exhibit diverse properties depending on substituent type and position. Key comparisons include:

Table 1: Key Physical-Chemical Properties of Selected Pyrazole Derivatives

Key Observations :

- Lipophilicity : The tert-butyl group in the target compound enhances logP values compared to furyl or hydroxymethyl substituents, favoring membrane permeability in drug design .

- Melting Points : Bulky tert-butyl groups may suppress crystallization, whereas planar furyl derivatives exhibit higher melting points .

- Reactivity : Hydroxymethyl and chlorocarbonyl analogs (e.g., ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate, CAS 1881328-90-0) enable further derivatization, unlike the stable tert-butyl group .

Comparison :

- The tert-butyl group requires protective group strategies (e.g., Boc anhydride), whereas furyl or aryl groups are introduced via coupling reactions (e.g., DCC-mediated amidation) .

- Sulfamoyl derivatives (e.g., ethyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate) exhibit higher reactivity for pharmacological targeting .

Activité Biologique

Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions and pharmacokinetic properties. The molecular formula is CHNO, with a molecular weight of approximately 220.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The pyrazole core can inhibit specific enzymes, which may play a role in various metabolic pathways.

- Receptor Binding : This compound may bind to receptors, modulating their activity and influencing physiological responses.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of pyrazole have been tested for their effects on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction .

- Anti-inflammatory Effects : Compounds within this class have been explored for their potential anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related pyrazole compounds, providing insights into the potential efficacy of this compound:

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic synthesis techniques. The presence of both tert-butyl and ethyl groups contributes to the compound's stability and solubility, which are crucial for its biological activity. Variations in substituents on the pyrazole ring can significantly alter the compound's pharmacological profile, suggesting that further structural modifications could enhance its therapeutic potential .

Q & A

Q. Why do similar pyrazole derivatives exhibit conflicting antimicrobial results in literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.